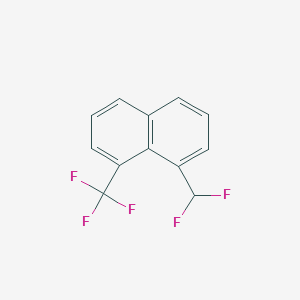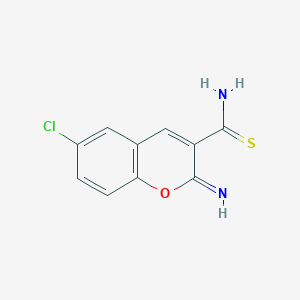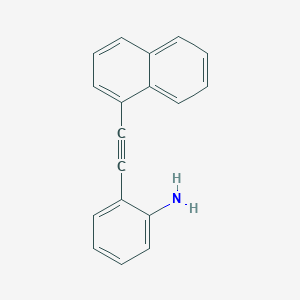
(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol is a chemical compound with a unique structure that combines a naphthalene ring substituted with a fluorine atom and an oxazole ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Naphthalene Ring: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxazole ring can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(5-(4-Chloronaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(5-(4-Bromonaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(5-(4-Methylnaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C14H10FNO2 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
[5-(4-fluoronaphthalen-1-yl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C14H10FNO2/c15-12-6-5-11(9-3-1-2-4-10(9)12)13-7-16-14(8-17)18-13/h1-7,17H,8H2 |
Clave InChI |
WCCZOYDHBJDWSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
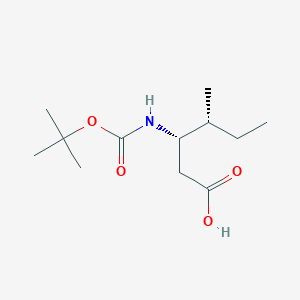

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
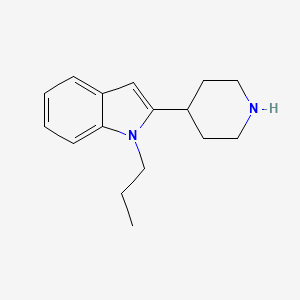


![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
